Z-D-Ser-OH
Overview
Description
Z-D-Ser-OH, also known as (2R)-2-(benzyloxycarbonyl)-3-hydroxypropanoic acid, is a derivative of serine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of serine. The molecular formula of this compound is C11H13NO5, and it has a molecular weight of 239.22 g/mol . It is commonly used in peptide synthesis and as an intermediate in the preparation of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Ser-OH can be synthesized through several methods. One common approach involves the protection of the amino group of serine with a benzyloxycarbonyl group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is carried out in an aqueous or organic solvent at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the protection of the amino group of serine, followed by purification and crystallization to obtain the desired product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Z-D-Ser-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-D-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: This compound is utilized in the production of bioactive peptides and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Z-D-Ser-OH involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. In biological systems, this compound can be deprotected to release serine, which participates in various metabolic pathways and enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Z-L-Serine: Similar to Z-D-Ser-OH but with the L-configuration of serine.
Z-DL-Serine: A racemic mixture of Z-D-Serine and Z-L-Serine.
Boc-Ser-OH: A serine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Uniqueness
This compound is unique due to its specific stereochemistry (D-configuration) and the presence of the benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of peptides and other bioactive compounds where stereochemistry and selective protection are crucial .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-D-Ser-OH in the synthesis of PEG5K-PPMP2?
A: this compound, or N-Carbobenzyloxy-D-serine, serves as the starting material in the multi-step synthesis of PEG5K-PPMP2 []. The synthesis involves 12 steps, with each intermediate product confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. While the exact synthetic route isn't detailed in the provided abstract, it highlights that this compound is a crucial building block in constructing the final PEG5K-PPMP2 molecule.
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